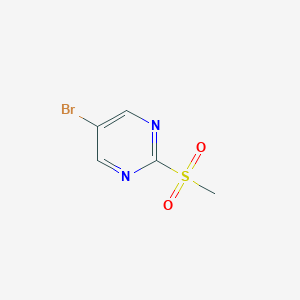

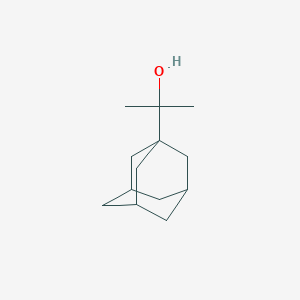

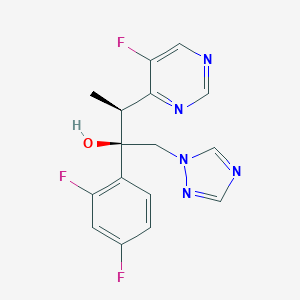

![molecular formula C16H8N2O2 B182211 Benzo[a]phenazine-5,6-dione CAS No. 13742-05-7](/img/structure/B182211.png)

Benzo[a]phenazine-5,6-dione

説明

Benzo[a]phenazine-5,6-dione is a tetracyclic nitrogen-containing quinone derivative . It has a molecular formula of C16H8N2O2, an average mass of 260.247 Da, and a monoisotopic mass of 260.058563 Da .

Synthesis Analysis

The synthesis of Benzo[a]phenazine-5,6-dione involves the conversion of 4-arylamino-1,2-naphthoquinones to benzo[a]phenazine-5,6-dione N-oxides by treatment with nitrosylsulfuric acid . This acid is prepared in situ from sodium nitrite and sulfuric acid, using acetic acid as the solvent .Molecular Structure Analysis

The molecular structure of Benzo[a]phenazine-5,6-dione consists of a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .Chemical Reactions Analysis

When treated with methanolic alkali, benzo[a]phenazine-5,6-dione 7-oxides convert into 11H-indeno[1,2-b]quinoxalin-11-ones .Physical And Chemical Properties Analysis

Benzo[a]phenazine-5,6-dione has a molecular formula of C16H8N2O2, an average mass of 260.247 Da, and a monoisotopic mass of 260.058563 Da .科学的研究の応用

Anticancer Activity : Benzo[a]phenazine-5,6-dione derivatives exhibit selective anticancer activity. They function as ligands for rhodium and ruthenium and show promise in treating various cancer types. Fused aryl phenazine derivatives, including benzo[a]phenazine diones, intercalate between DNA base pairs, inhibiting topoisomerase enzymes crucial for DNA replication in cancer cells. Some derivatives are under clinical studies for their potential as anticancer agents. Compounds like pyridazino[4,5-b]phenazine-5,12-diones and benzo[a]phenazine diimine have shown substantial activity against multiple cancer cell lines and are being explored for use in multidrug-resistant cancer cells (Gornostaev et al., 2014); (Moorthy et al., 2014).

Synthetic Methodology : Various synthetic methodologies have been developed to produce benzo[a]phenazine-5,6-dione derivatives. These include the use of theophylline and caffeine as catalysts under solvent-free conditions for synthesizing spiro[benzo[a]pyrano[2,3-c]phenazine] and benzo[a]pyrano[2,3-c]phenazine derivatives, offering eco-friendly and high-yield procedures. The synthesis also extends to fluorescent benzo[a]pyrano[2,3-c]phenazine derivatives with potential applications in imaging and sensing (Yazdani-Elah-Abadi et al., 2017); (Saluja et al., 2014).

Pharmacological Applications : The pharmacological profile of benzo[a]phenazine-5,6-dione derivatives is broad, with many showing high cytotoxicity against human tumor cell lines. They are potential candidates for the development of new therapeutic agents against various diseases, including cancer. Their structure-activity relationship indicates that the number of nitrogen atoms in the compounds influences their anticancer activity (Kim et al., 2003).

Antibacterial and Antifungal Properties : Some benzo[a]phenazine-5,6-dione derivatives have shown potent activity against microbial pathogens, including bacteria and fungi. They hold promise as leads for developing new antimicrobial agents (Tuyun et al., 2015).

Green Chemistry Applications : The synthesis of benzo[a]phenazine-5,6-dione derivatives is increasingly focusing on green chemistry principles, utilizing solvent-free conditions, microwave irradiation, and reusable catalysts. This trend enhances the sustainability and environmental friendliness of producing these compounds (Yazdani-Elah-Abadi et al., 2017).

作用機序

将来の方向性

Phenazine derivatives, including Benzo[a]phenazine-5,6-dione, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc . They hold a prominent position in medicinal chemistry due to their wide spectrum of biological activities . Therefore, future research may focus on exploring these properties further and developing new synthetic routes and applications for these compounds .

特性

IUPAC Name |

benzo[a]phenazine-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O2/c19-15-10-6-2-1-5-9(10)13-14(16(15)20)18-12-8-4-3-7-11(12)17-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBXUXXKUJECCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292658 | |

| Record name | Benzo[a]phenazine-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[a]phenazine-5,6-dione | |

CAS RN |

13742-05-7 | |

| Record name | Benzo[a]phenazine-5,6-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[a]phenazine-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a convenient method for synthesizing Benzo[a]phenazine-5,6-dione 7-oxides?

A: Benzo[a]phenazine-5,6-dione 7-oxides (II) can be synthesized by reacting naphthoquinones (I) with nitrosylsulfuric acid. [, ] This method provides a direct route to these tetracyclic structures, which incorporate quinoid moieties.

Q2: How do Benzo[a]phenazine-5,6-dione 7-oxides react with methanolic alkali and pyrrolidine?

A: While the specific details of these reactions are not provided in the abstracts, research has been conducted on the reactivity of Benzo[a]phenazine-5,6-dione 7-oxides with both methanolic alkali solutions and pyrrolidine. [, ] These studies likely explored the chemical behavior and potential transformations of these compounds under different reaction conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

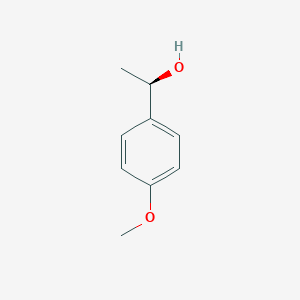

![tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B182134.png)

![tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate](/img/structure/B182149.png)

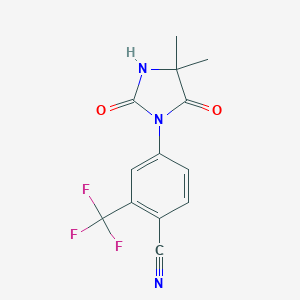

![1,3-Diazaspiro[4.5]decane-2,4-dione](/img/structure/B182151.png)